2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5

Description

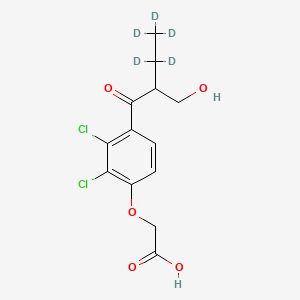

Structure

3D Structure

Properties

Molecular Formula |

C13H14Cl2O5 |

|---|---|

Molecular Weight |

326.18 g/mol |

IUPAC Name |

2-[2,3-dichloro-4-[3,3,4,4,4-pentadeuterio-2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |

InChI |

InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18)/i1D3,2D2 |

InChI Key |

JZUOOKOWCATTNI-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Canonical SMILES |

CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Approach to Deuterium Labeling

The preparation of deuterated compounds typically follows one of several strategic approaches:

- Exchange reactions - Direct H/D exchange using deuterated solvents under catalytic conditions

- De novo synthesis - Building the molecule using deuterated starting materials

- Reduction with deuterium sources - Using reagents like NaBD₄ or LiAlD₄

- Catalytic deuteration - Employing D₂ gas with appropriate catalysts

For 2-desmethylene-2-hydroxymethyl ethacrynic acid-d5, the most suitable approach involves incorporating deuterium atoms at specific positions (3,3,4,4,4) of the butanoyl side chain, requiring selective synthetic methodologies.

Starting Materials Selection

The synthesis typically begins with ethacrynic acid as the primary starting material, which is chemically known as [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic acid. Key considerations for selecting appropriate starting materials include:

- Purity of ethacrynic acid - Starting material should have ≥99% w/w purity to minimize impurities in the final product

- Deuterium source - Reagents containing the required deuterium atoms at appropriate positions

- Solvent compatibility - Selection of solvents that maintain stability of intermediates without deuterium exchange

Preparation Methods Analysis

Synthetic Route via Mannich Intermediate

Based on the available literature, one potential synthetic pathway for this compound involves modification of the established preparation methods for ethacrynic acid. The synthesis likely proceeds through the following steps:

Preparation of 4-butyryl-2,3-dichloro-phenoxy acetic acid intermediate

Introduction of deuterium-labeled moiety

- This step requires the incorporation of a pentadeuterated alkyl group to create the 3,3,4,4,4-d5 butanoyl side chain

- Likely accomplished using a deuterated Grignard reagent or other organometallic species

Hydroxymethylation

- Conversion of the methylene group to a hydroxymethyl functionality

- This transformation distinguishes the compound from standard ethacrynic acid

Hydrolysis and purification

- Final steps involving careful hydrolysis and purification to preserve the deuterium labeling

Alternative Preparation via Michael Addition

An alternative approach may involve:

Synthesis of deuterated precursor

- Preparation of a pentadeuterated alkyl halide or alkylating agent

- Incorporation into a suitable acceptor molecule

Michael addition sequence

- Using the deuterated precursor in a Michael addition reaction

- Followed by hydrolysis and functional group transformations

Hydroxymethyl introduction

- Formation of the hydroxymethyl group via oxidation or alternative methods

Purification Techniques

Purification of this compound typically employs:

Crystallization

Chromatographic purification

The purification protocols must be carefully optimized to maintain deuterium incorporation and minimize isotopic scrambling.

Analytical Characterization Methods

Structural Confirmation Techniques

The characterization of this compound employs multiple analytical methods:

Purity Assessment

The purity assessment typically involves:

HPLC analysis

LC-MS/MS analysis

Quality Control Parameters

Critical Quality Attributes

The following parameters are crucial for ensuring the quality of synthesized this compound:

| Quality Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Chemical Purity | ≥99% | HPLC or LC-MS |

| Isotopic Purity | ≥98% deuterium incorporation at specified positions | Mass spectrometry |

| Residual Solvents | Below ICH limits | GC-Headspace |

| Water Content | ≤0.5% | Karl Fischer titration |

| Structural Identity | Consistent with reference standards | NMR, MS, IR spectroscopy |

Stability Considerations

Stability testing should evaluate:

- Storage conditions - Typically stored at room temperature

- Container compatibility - Glass containers preferred over plastic

- Light sensitivity - Protection from light may be necessary

- Humidity effects - Sealed containers to prevent moisture absorption

Applications in Analytical Chemistry

Use as Internal Standard

This compound serves as an excellent internal standard for several reasons:

- Similar physicochemical properties to the analyte

- Distinct mass spectrometric signature due to deuterium labeling

- Improved accuracy in quantitative analysis

- Compensation for matrix effects in complex biological samples

Method Development for Bioanalysis

In bioanalytical applications, the compound is typically:

- Added at a concentration of ~500 ng/mL to plasma samples

- Co-extracted with the analyte using liquid-liquid extraction methods

- Detected via MRM transitions specific to the deuterated molecule

- Used for constructing calibration curves with improved linearity and accuracy

An optimized liquid-liquid extraction procedure for ethacrynic acid and its deuterated internal standard involves:

- Addition of 50 μL internal standard solution (501.242 ng/mL) to 200 μL plasma sample

- Addition of 50 μL concentrated hydrochloric acid

- Extraction with 3.0 mL ethyl acetate and vortexing for 10 minutes

- Centrifugation at 4000 rpm for 10 minutes at 10°C

- Transfer of supernatant and evaporation under nitrogen at 50°C

- Reconstitution with 300 μL mobile phase

Challenges in Preparation and Quality Control

Synthetic Challenges

Several challenges may be encountered during the preparation:

- Maintenance of deuterium incorporation - Prevention of hydrogen-deuterium exchange during synthesis

- Regioselectivity - Ensuring deuterium is incorporated at specific positions

- Minimization of dimer impurity - A common issue with ethacrynic acid synthesis

- Scale-up considerations - Maintaining quality during larger-scale production

Analytical Challenges

Key analytical challenges include:

- Isotopic distribution analysis - Accurate determination of deuterium incorporation

- Differentiation from non-deuterated analogs - Particularly in complex matrices

- Matrix effect assessment - Especially important for bioanalytical applications

- Validation of analytical methods - Ensuring linearity, accuracy, and precision across the working range

Chemical Reactions Analysis

Nucleophilic Reactions

The carboxylic acid group undergoes esterification and amidation reactions. These are typically mediated by coupling agents like EDC/HOBt in DMF, forming stable conjugates with amines or alcohols . For example:

-

Amidation : Reacts with heterocyclic amines (e.g., aminoindazole) to yield derivatives with enhanced solubility .

-

Esterification : Forms fluorescent probes (e.g., PyTAP conjugates) via Sonogashira coupling or pentafluorophenol-activated esterification .

Hydrolysis

In aqueous environments, the compound undergoes hydrolysis at the ester or amide bonds, particularly under acidic or alkaline conditions. This reactivity is critical for understanding its metabolic stability.

Conjugation with Glutathione

The α,β-unsaturated ketone moiety participates in Michael addition with glutathione, a detoxification pathway observed in hepatic metabolism. This reaction is pH-dependent and competes with hydrolysis in biological systems.

Key Synthetic Routes

Isotope Effects

Deuterium labeling at five positions reduces metabolic degradation rates by kinetic isotope effects , enhancing plasma half-life in pharmacokinetic studies .

Enzymatic Interactions

-

Cytochrome P450 : Acts as a substrate for CYP450 2C9, leading to hydroxylated metabolites .

-

Glutathione S-transferase : Inhibited by ethacrynic acid derivatives through covalent binding .

Transporters

-

SLC12A1 (NKCC2) : Primary target in renal tubules; inhibition reduces Na⁺/K⁺/Cl⁻ reabsorption .

-

P-glycoprotein : Moderate substrate affinity influences bioavailability and drug-drug interactions .

Comparative Reactivity Analysis

Research Findings

-

Synthetic Efficiency : Peptide coupling with aminoindole achieves 62% yield, outperforming primary amines (50%) .

-

Fluorescent Derivatives : PyTAP conjugates (e.g., compound 22 ) enable real-time tracking in cellular assays .

-

Toxicity Profile : Glutathione depletion via Michael adduct formation correlates with dose-dependent nephrotoxicity .

This compound’s versatility in functionalization and isotopic labeling makes it indispensable for advanced pharmacological research, particularly in elucidating diuretic mechanisms and optimizing therapeutic regimens .

Scientific Research Applications

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in labeling experiments to track the distribution and metabolism of compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. The molecular targets may include enzymes, receptors, and other proteins involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-Desmethylene-2-hydroxymethyl Ethacrynic Acid-d5 with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Deuterium Labeling: The d5 substitution in this compound distinguishes it from non-deuterated analogs. This modification increases its molecular weight by ~5 atomic mass units compared to the non-deuterated form (e.g., ~321 g/mol for C₁₃H₁₄Cl₂O₅) and improves metabolic stability, reducing hydrogen/deuterium exchange in vivo .

Substituent Effects: Hydroxymethyl vs. Potassium Salt: The potassium salt form (mentioned in ) increases solubility in polar solvents, making it preferable for in vitro assays requiring aqueous compatibility .

Complex Impurities: The (S)-2-(4-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)-2,5-diethyl-3,4-dihydro-2H-pyran-6-yl)-2,3-dichlorophenoxy)acetic Acid (PA 05 48550) represents a structurally complex impurity. Its extended dihydropyran and carboxymethoxy groups introduce steric hindrance and reduce metabolic clearance rates compared to simpler analogs like the deuterated compound .

Analytical Utility: While the deuterated compound is optimized for LC-MS/MS quantification, non-labeled analogs like the chloromethyl variant are often used in stability testing or as synthetic intermediates. The potassium salt’s solubility profile makes it suitable for cell-based studies .

Research Implications

The deuterated form’s primary advantage lies in its role as an internal standard for precise bioanalytical quantification. In contrast, structurally modified analogs serve diverse purposes, from impurity characterization (e.g., PA 05 48550) to probing structure-activity relationships (e.g., chloromethyl variant). Future studies could explore the pharmacokinetic impact of deuterium substitution in vivo or compare the hydroxymethyl group’s metabolic fate against other substituents.

Biological Activity

2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5 is a derivative of ethacrynic acid, which is primarily recognized for its use as a loop diuretic in clinical settings. This compound has garnered interest due to its potential biological activities, including its mechanisms of action and therapeutic implications. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

The molecular structure of this compound is characterized by its unique functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁D₅O₃ |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | This compound |

The primary mechanism of action for this compound is believed to be similar to that of ethacrynic acid, which involves the inhibition of the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle. This inhibition leads to increased diuresis and electrolyte excretion, making it effective in treating conditions such as edema and hypertension .

Antidiuretic Hormone Antagonism

Research indicates that ethacrynic acid and its derivatives may also act as antagonists to antidiuretic hormone (ADH). For instance, studies have shown that low concentrations of ethacrynic acid can significantly reduce the hydro-osmotic effect induced by vasopressin, suggesting a complex interaction at the receptor level that impacts renal concentrating ability .

Case Studies

Several case studies have highlighted the therapeutic applications of ethacrynic acid and its derivatives:

- Case Study 1 : A study involving patients with refractory edema demonstrated significant improvement when treated with ethacrynic acid, underscoring the importance of this compound in managing fluid retention conditions .

- Case Study 2 : In another clinical trial focusing on heart failure patients, ethacrynic acid was effective in reducing pulmonary congestion, showcasing its rapid diuretic effects which could be extrapolated to its derivatives like this compound .

Research Findings

Recent research findings have expanded our understanding of the biological activity associated with this compound:

- Diuretic Efficacy : Studies confirm that this compound maintains a high bioavailability similar to that of ethacrynic acid, indicating potential for effective diuretic action in clinical applications .

- Safety Profile : The safety profile appears comparable to other loop diuretics, but further investigations are necessary to fully understand any unique side effects associated with this specific derivative .

Q & A

Basic Research Questions

Q. How is 2-Desmethylene-2-hydroxymethyl Ethacrynic Acid-d5 synthesized and characterized in experimental settings?

- Methodological Answer : Synthesis typically involves isotopic labeling via deuterium exchange or precursor-directed biosynthesis. For characterization, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. NMR confirms structural integrity by analyzing deuterium incorporation, while HR-MS validates isotopic purity and molecular weight. Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize isotopic dilution .

Q. What analytical techniques are used to quantify this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., hippuric acid-d5) is preferred. Calibration curves are constructed using matrix-matched samples to account for ion suppression/enhancement. Peak area ratios (analyte vs. internal standard) ensure precision, with relative standard deviations (RSD%) <15% deemed acceptable (Table 1, ).

Advanced Research Questions

Q. How does this compound enable pharmacokinetic (ADME) studies of its non-deuterated counterpart?

- Methodological Answer : The deuterated form serves as a stable isotope tracer to track absorption, distribution, metabolism, and excretion (ADME). In vivo studies involve co-administering deuterated and non-deuterated forms, followed by LC-MS analysis of plasma/tissue samples. Isotope effects (e.g., altered metabolic rates due to deuterium) are quantified via kinetic modeling .

Q. What experimental designs resolve contradictory data on the compound’s protein-binding mechanisms?

- Methodological Answer : Single-molecule tracking (e.g., using Abbelight 3D super-resolution imaging) can elucidate binding dynamics. For example, studies on integrin interactions employ fluorescently labeled compounds to monitor diffusion coefficients and binding lifetimes in real time. Statistical analysis of dwell times distinguishes specific vs. non-specific binding .

Q. How is this compound integrated into untargeted metabolomics workflows?

- Methodological Answer : The compound is spiked into biofluids (e.g., serum, urine) as an internal standard to normalize batch effects. Data preprocessing includes peak alignment and intensity normalization using software like XCMS or MetaboAnalyst. Multivariate analysis (PCA, OPLS-DA) identifies metabolic perturbations linked to the compound’s activity (Table 1, ).

Q. What strategies mitigate variability in deuterium isotope effects during biological assays?

- Methodological Answer : Parallel experiments with non-deuterated controls are essential. For enzyme inhibition studies, kinetic parameters (Km, Vmax) are compared using Lineweaver-Burk plots. Isotope effects >2.0 suggest significant deuterium-induced metabolic changes, requiring adjustment of in vitro-in vivo extrapolation (IVIVE) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.